N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine
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Overview
Description
N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine is a complex organic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to form the desired bonds between the thiazole and pyridine rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid are well-known for their roles in metabolic processes and as antibiotics
Uniqueness
What sets N2-((2-Cyclobutylthiazol-4-yl)methyl)pyridine-2,3-diamine apart is its unique combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H16N4S |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C13H16N4S/c14-11-5-2-6-15-12(11)16-7-10-8-18-13(17-10)9-3-1-4-9/h2,5-6,8-9H,1,3-4,7,14H2,(H,15,16) |
InChI Key |
VWEGAINBTUHRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)CNC3=C(C=CC=N3)N |
Origin of Product |
United States |
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